1',2'-diepi-ent-Ticagrelor-d7
Description
Properties
Molecular Formula |
C₂₃H₂₁D₇F₂N₆O₄S |
|---|---|
Molecular Weight |
529.61 |
Origin of Product |
United States |
Chemical Structure and Stereochemical Elucidation of 1 ,2 Diepi Ent Ticagrelor D7
Fundamental Chemical Structure of the Ticagrelor Skeleton and its Derivatives
The foundational structure of Ticagrelor is a cyclopentyl-triazolopyrimidine, which classifies it as a non-thienopyridine P2Y12 receptor antagonist. nih.gov Its chemical architecture is designed as an adenosine (B11128) isostere, where the cyclopentane (B165970) ring mimics the ribose sugar and the nitrogen-rich clearsynth.commusechem.comlibretexts.orgtriazolo[4,5-d]pyrimidine moiety functions as an analogue of the adenine (B156593) nucleobase. nih.gov This core skeleton is substituted with several key groups that define its chemical identity and biological activity. These include a (3,4-difluorophenyl)cyclopropylamino group, a propylthio group, and a cyclopentane ring bearing two hydroxyl groups and a hydroxyethoxy side chain. nih.govresearchgate.net Derivatives of Ticagrelor are often synthesized by modifying these side chains to explore structure-activity relationships or to create labeled compounds for analytical studies. nih.gov
The IUPAC name for Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. nih.gov This nomenclature precisely defines the spatial arrangement of its multiple chiral centers.
Detailed Stereochemical Configuration of 1',2'-diepi-ent-Ticagrelor-d7
The stereochemistry of this compound is complex and is best understood by dissecting its name. The term 'ent-' is a prefix for enantiomer, indicating that the absolute configuration of all chiral centers is inverted relative to the parent molecule, Ticagrelor. The term 'diepi-' signifies that two specific chiral centers, in this case at the 1' and 2' positions of the cyclopentane ring, are epimerized, meaning their configurations are inverted back to match those of the original Ticagrelor molecule.
Starting with the absolute configuration of Ticagrelor, the transformation to this compound can be mapped as follows:
| Chiral Center | Ticagrelor Configuration | ent-Ticagrelor Configuration | This compound Configuration |
| Cyclopentane-1' | 1S | 1R | 1S |
| Cyclopentane-2' | 2S | 2R | 2S |
| Cyclopentane-3' | 3R | 3S | 3S |
| Cyclopentane-5' | 5S | 5R | 5R |
| Cyclopropyl-1'' | 1R | 1S | 1S |
| Cyclopropyl-2'' | 2S | 2R | 2R |
This results in a diastereomer of both Ticagrelor and its enantiomer, created for specific use in research, likely as an internal standard in stereoselective assays.
Determining the absolute configuration of a complex chiral molecule is a critical task in chemistry. nih.gov Several powerful techniques are available for this purpose.
X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, a three-dimensional map of electron density can be generated. nih.gov When anomalous dispersion is used, the absolute spatial arrangement of the atoms can be determined unambiguously. nih.govwikipedia.org
Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared with spectra predicted by computational methods like time-dependent density functional theory (TDDFT) to assign the absolute configuration. nih.govacs.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is a complementary technique to ECD for stereochemical analysis. wikipedia.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. It provides detailed information about the stereochemistry of molecules and is particularly useful for molecules without a strong UV-Vis chromophore. researchgate.net
Relative configuration describes the spatial arrangement of different parts of a molecule relative to each other, without necessarily knowing the absolute configuration. libretexts.orgucalgary.ca This is crucial for distinguishing between diastereomers.
Cis/Trans Isomerism: For cyclic compounds and molecules with double bonds, the terms cis (substituents on the same side) and trans (substituents on opposite sides) are used to describe the relative arrangement of substituents. youtube.com This is a fundamental way to define the relative stereochemistry within a molecule.
D/L Nomenclature: This system defines the configuration of a chiral center relative to a standard, glyceraldehyde. libretexts.orgwikipedia.org While historically significant, especially for sugars and amino acids, it has been largely superseded by the Cahn-Ingold-Prelog (R/S) system for unambiguous assignment of absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative proximity of atoms within a molecule. The observation of an NOE between two protons indicates they are close in space, which can help in assigning the relative configuration of stereocenters.
Isotopic Labeling Strategy and Localization of Deuterium (B1214612) Atoms in this compound
The "-d7" suffix in the compound's name indicates that seven hydrogen atoms have been replaced with their stable isotope, deuterium (D). medchemexpress.com The molecular formula of this labeled compound is C₂₃H₂₁D₇F₂N₆O₄S. scbt.com In many deuterated drug analogues, the labeling is placed on a metabolically susceptible site to study metabolic pathways or on a site that is metabolically stable for use as an internal standard. For Ticagrelor-d7 and its isomers, the seven deuterium atoms are typically located on the propyl group attached to the triazolopyrimidine core, creating a heptadeuterated propylthio moiety (-S-CD₂-CD₂-CD₃).
The incorporation of deuterium into drug molecules is a deliberate strategy with several key objectives in pharmaceutical research. clearsynth.comsimsonpharma.com
Internal Standards for Mass Spectrometry: Deuterium-labeled compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS). musechem.comthalesnano.com Since a deuterated molecule is chemically identical to its unlabeled counterpart but has a higher mass, it co-elutes during chromatography but is clearly distinguishable in the mass spectrometer. musechem.com This allows for highly accurate and precise quantification of the unlabeled drug in complex biological matrices. thalesnano.com
Metabolism (ADME) Studies: Labeled compounds are essential tools for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. hwb.gov.in By tracing the fate of the deuterated compound, researchers can identify metabolites and understand the drug's pharmacokinetic profile. clearsynth.com
Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. musechem.com This property can be exploited to enhance a drug's metabolic stability, potentially increasing its half-life. acs.org
Confirming the presence and exact location of deuterium atoms is critical and is achieved through a combination of spectroscopic techniques. brightspec.com
Advanced Analytical Characterization of 1 ,2 Diepi Ent Ticagrelor D7
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic techniques are fundamental in elucidating the molecular structure of 1',2'-diepi-ent-Ticagrelor-d7. These methods provide detailed information on the connectivity of atoms, the elemental composition, and the presence of specific functional groups, which collectively confirm the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. By analyzing the spectra from different nuclei (¹H, ¹³C, and ²H), a comprehensive picture of the molecule's atomic arrangement and stereochemistry can be assembled.
¹H NMR: The proton NMR spectrum is used to map the proton environment of the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the difluorophenyl ring, the triazolopyrimidine core, and the cyclopentane (B165970) ring system. The key distinction from unlabeled Ticagrelor isomers would be the absence of signals corresponding to the seven positions where deuterium (B1214612) atoms have been incorporated. Furthermore, the specific stereochemistry of a "diepi" isomer, where the configuration is altered at the 1' and 2' positions of the cyclopentane ring, would result in distinct chemical shifts and coupling constants for the remaining cyclopentane protons compared to Ticagrelor or its direct enantiomer. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display the expected number of carbon signals corresponding to its structure. The signals for the carbon atoms directly bonded to deuterium would show a characteristic splitting pattern and a lower intensity due to the isotopic substitution.
²H NMR: Deuterium NMR is specifically used to confirm the location and incorporation of the deuterium labels. This technique would show signals only for the seven deuterium atoms, providing direct evidence of successful isotopic labeling at the intended positions of the propyl side chain.
Table 1: Representative NMR Data Interpretation for this compound
| Nucleus | Observation Type | Expected Result | Purpose |
| ¹H NMR | Chemical Shift & Coupling | Unique pattern for cyclopentane ring protons. Absence of signals from the d7-propyl group. | Confirms stereoisomeric structure and location of deuterium labels. |
| ¹³C NMR | Chemical Shift | Signals for all carbon atoms. C-D coupling observed on deuterated carbons. | Confirms carbon backbone and isotopic labeling. |
| ²H NMR | Signal Presence | Signals corresponding to the d7-propyl group. | Directly confirms the presence and location of deuterium atoms. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Deuterium Content
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition and confirming the deuterium content of the molecule. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).
For this compound, HRMS provides an accurate mass measurement that can be used to validate its molecular formula, C23H21D7F2N6O4S. scbt.com The theoretical exact mass is calculated based on the most abundant isotopes of each element, including deuterium. The experimentally measured mass from the HRMS instrument is then compared to this theoretical value. A close match confirms the elemental formula and, by extension, the successful incorporation of seven deuterium atoms, distinguishing it from unlabeled analogues or molecules with incomplete deuteration. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S |
| Theoretical Molecular Weight | 529.61 g/mol scbt.com |
| Theoretical Exact Mass | 529.2458 (Calculated) |
| Expected HRMS Result | Measured mass within ±5 ppm of the theoretical exact mass. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. scitepress.org The spectra are generated by the absorption (IR) or scattering (Raman) of light by molecular vibrations.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its core structure, which it shares with Ticagrelor. These include:
O-H stretching: From the diol and hydroxyethoxy groups.
N-H stretching: From the cyclopropylamine (B47189) linker.
C-H stretching: From aromatic and aliphatic regions.
C=N and C=C stretching: From the triazolopyrimidine and difluorophenyl rings.
C-F stretching: Strong absorptions from the difluorophenyl group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Interpretation |
| O-H (Alcohol) | 3400 - 3200 | Stretching vibrations from hydroxyl groups. |
| N-H (Amine) | 3350 - 3250 | Stretching vibration from the secondary amine. |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Stretching vibrations. |
| C=N, C=C (Heterocycle/Aromatic) | 1650 - 1500 | Ring stretching vibrations. |
| C-F (Aryl Fluoride) | 1300 - 1100 | Strong stretching vibrations. |
Chromatographic Purity and Impurity Profiling
Chromatography is indispensable for assessing the purity of this compound, separating it from any process-related impurities, degradation products, or other stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of pharmaceutical compounds. For the analysis of Ticagrelor and its related substances, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated. researchgate.net
A typical method for assessing the purity of this compound would involve:
Stationary Phase: A C18 column is frequently used, offering good retention and separation of Ticagrelor and its non-polar impurities. sphinxsai.com
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed to elute the compound and its impurities.
Detection: UV detection is standard, with wavelengths around 254 nm or 255 nm commonly selected, as the triazolopyrimidine chromophore exhibits strong absorbance in this region. sphinxsai.com
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. chemrj.org This process guarantees that the method can reliably quantify the purity of this compound and detect any potential impurities.
Table 4: Example of a General RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Due to the multiple chiral centers in its structure, this compound can exist as several stereoisomers (enantiomers and diastereomers). Standard RP-HPLC cannot separate these isomers. Therefore, chiral chromatography is essential to determine the enantiomeric and diastereomeric purity of the compound. researchgate.net
This specialized technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. google.com
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the stereoisomers of Ticagrelor. google.com Columns like CHIRALPAK IA are often cited for this purpose. epa.gov
Mobile Phase: Chiral separations are typically performed using a normal-phase mobile phase, which consists of a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier such as ethanol (B145695) or isopropanol. google.comresearchgate.net
This analysis is critical to confirm that this compound has the correct stereochemical configuration and to quantify the levels of other unwanted stereoisomers, ensuring its diastereomeric and enantiomeric purity.
Quantitative Analytical Method Development for this compound as a Chemical Standard
The development of quantitative analytical methods for this compound is essential for its function as a chemical standard, particularly as a deuterated internal standard (IS) in bioanalytical studies. clearsynth.comaptochem.com The primary technique for the quantification of Ticagrelor and its related substances is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. texilajournal.comresearchgate.net As an isotopically labeled analog of a Ticagrelor stereoisomer, this compound is an ideal internal standard for mass spectrometry-based methods. aptochem.comscioninstruments.com
The fundamental principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest. aptochem.com It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. texilajournal.com However, due to the seven deuterium atoms, it has a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the non-labeled analyte. aptochem.com This characteristic is crucial for correcting variability during sample preparation, such as extraction losses, and for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample like plasma. scioninstruments.comkcasbio.com
Method development would involve optimizing LC conditions (column type, mobile phase, and gradient) to achieve clear separation from other related compounds and optimizing MS/MS parameters (ionization mode, precursor and product ion selection) for maximum sensitivity and specificity. nih.gov For Ticagrelor and its metabolites, negative electrospray ionization (ESI) mode is often employed. nih.gov
Validation Parameters for Analytical Methodologies (e.g., Linearity, Accuracy, Precision, LOD, LOQ)
Any quantitative method developed must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. wjpmr.comgsconlinepress.com While specific validation data for this compound is not extensively published, the parameters would be assessed based on established protocols for Ticagrelor. Key validation parameters include:
Linearity: This demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a specified range. It is typically evaluated by calculating a correlation coefficient (r²), which should ideally be close to 1.0. qtanalytics.inrroij.com
Accuracy: This measures the closeness of the experimental value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the standard at different concentration levels (e.g., 80%, 100%, and 120%). pnrjournal.com
Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. rroij.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rroij.com
The following table summarizes typical acceptance criteria for these parameters based on validated methods for Ticagrelor and its related compounds.
| Validation Parameter | Description | Typical Acceptance Criteria for Ticagrelor Methods | Reference |
|---|---|---|---|
| Linearity (r²) | Measures the correlation between concentration and analytical signal. | ≥ 0.99 | qtanalytics.insci-hub.rurroij.com |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically within 98-102% | rroij.comjgpt.co.in |
| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15% (≤ 20% at LOQ) | researchgate.netsci-hub.ru |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | 0.05 - 0.5 µg/mL (Method Dependent) | rroij.comrroij.com |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured. | 0.15 - 1.6 µg/mL (Method Dependent) | rroij.comrroij.comjgpt.co.in |
Application in Quantitative Analysis of Related Compounds in Controlled Chemical Systems
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, for instance, in pharmacokinetic studies that measure the concentration of Ticagrelor and its metabolites in biological fluids like plasma. clearsynth.comsci-hub.ru In such a controlled system, a precise and known quantity of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. texilajournal.com
During analysis, the instrument measures the peak area of both the analyte (e.g., Ticagrelor) and the internal standard (this compound). A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration in the calibration standards. wjpmr.com The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using this calibration curve.
This ratio-based approach ensures that any physical loss of the analyte during multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction) is compensated for, as the chemically identical internal standard will be lost at the same rate. aptochem.comkcasbio.com Furthermore, it corrects for fluctuations in instrument performance and matrix-induced ion suppression or enhancement, thereby significantly improving the accuracy and precision of the results. scioninstruments.com
Thermal and Chemical Stability Studies of this compound (as a pure compound)
The stability of a chemical standard is paramount to its utility, as degradation can lead to inaccurate quantification. gsconlinepress.com Stability studies for this compound as a pure compound are conducted to determine its shelf life and appropriate storage conditions. These studies typically involve subjecting the compound to a range of stress conditions as recommended by ICH guidelines, including thermal, photolytic, acid/base hydrolysis, and oxidative stress.
Based on stability-indicating assays performed on Ticagrelor, the stability profile for the closely related this compound can be inferred:
Acidic Conditions: Ticagrelor is generally found to be stable under acidic conditions.
Alkaline (Basic) Conditions: Significant degradation of Ticagrelor is observed under alkaline hydrolysis. jgpt.co.in
Oxidative Conditions: The compound is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide. jgpt.co.in
Thermal Stress: Ticagrelor demonstrates good stability when subjected to dry heat. gsconlinepress.comjgpt.co.in
Photostability: The compound is generally stable when exposed to light. jgpt.co.in
These findings are crucial for establishing proper handling and storage procedures for the standard, ensuring its integrity is maintained prior to use in quantitative assays.
The table below outlines the expected stability profile based on studies of the parent compound, Ticagrelor.
| Stress Condition | Description | Expected Outcome for this compound | Reference |
|---|---|---|---|
| Acid Hydrolysis | Exposure to acidic solution (e.g., HCl) with heat. | Likely Stable | gsconlinepress.com |
| Alkaline Hydrolysis | Exposure to basic solution (e.g., NaOH) with heat. | Likely to Degrade | jgpt.co.in |
| Oxidation | Exposure to an oxidizing agent (e.g., H₂O₂). | Likely to Degrade | jgpt.co.in |
| Photolysis | Exposure to UV or fluorescent light. | Likely Stable | gsconlinepress.com |
| Thermal Stress | Exposure to high temperature (e.g., dry heat). | Likely Stable | gsconlinepress.comjgpt.co.in |
Role of 1 ,2 Diepi Ent Ticagrelor D7 As a Chemical Research Standard
Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
1',2'-diepi-ent-Ticagrelor-d7 is frequently employed as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for the precise quantification of chemical compounds.
Isotope Dilution Mass Spectrometry is a method of choice for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling.
In the case of analyzing for a specific stereoisomer of Ticagrelor, a known quantity of this compound would be added to the sample. This mixture is then subjected to analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer can differentiate between the unlabeled analyte and the deuterium-labeled internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. A key advantage of this method is that once the internal standard is mixed with the sample, any subsequent sample loss during preparation or analysis will affect both the analyte and the standard equally, thus not impacting the accuracy of the final concentration measurement.
The use of deuterium-labeled compounds like this compound as internal standards offers several distinct advantages in analytical chemistry. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen, making it safe to handle and environmentally benign.
The primary benefits of using a deuterated internal standard include:
Similar Physicochemical Properties: Deuterium labeling results in a minimal change to the chemical properties of the molecule. Therefore, this compound behaves almost identically to its unlabeled counterpart during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency help to compensate for matrix effects, where other components in a complex sample might suppress or enhance the ionization of the analyte.
Mass Differentiation: The mass difference introduced by the seven deuterium atoms allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering the molecule's chemical behavior.
Improved Accuracy and Precision: By correcting for variations in sample extraction, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of quantitative methods. Several validated LC-MS/MS methods for the determination of Ticagrelor in biological samples utilize Ticagrelor-d7 as an internal standard to achieve reliable results sci-hub.runih.govnih.gov.
Application as a Reference Standard in Chromatographic Separations
Beyond its use in quantitative analysis, this compound also serves as a valuable reference standard in chromatographic techniques, particularly in High-Performance Liquid Chromatography (HPLC).
In chromatographic methods, the retention time—the time it takes for a compound to travel through the column—is a critical parameter for identifying components of a mixture. Due to its well-defined structure, this compound can be used as a reference marker to identify the retention times of other stereoisomers of Ticagrelor.
While deuterated compounds generally have very similar retention times to their non-labeled counterparts, slight shifts can sometimes be observed skyline.ms. In the context of separating multiple stereoisomers of Ticagrelor, which can be a significant challenge, having a specific, labeled diastereomer like this compound is crucial for method development and validation. It can help in confirming the elution order and ensuring the correct identification of each stereoisomeric peak in a complex chromatogram. Chiral chromatography methods have been developed to separate the enantiomers and diastereomers of Ticagrelor, and the availability of specific isomer standards is essential for the validation of these methods google.comresearchgate.net.
In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte. This is constructed by analyzing a series of standards with known concentrations. While this compound is primarily used as an internal standard, it can also play a role in the generation of calibration curves for related analytes, especially in controlled chemical systems where the relative response factors are well-characterized.
For instance, in a validated analytical method, a calibration curve for a specific Ticagrelor impurity could be prepared by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte. This approach helps to correct for instrumental variability and ensures a more robust and reliable calibration. The use of an internal standard is a common practice in the development of linear and reliable calibration curves for Ticagrelor and its metabolites over a wide concentration range nih.govresearchgate.netwisdomlib.orgresearchgate.net.
Below is an interactive table illustrating a hypothetical dataset for generating a calibration curve for a Ticagrelor stereoisomer using this compound as an internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,200 | 101,000 | 0.051 |
| 5.0 | 25,500 | 100,500 | 0.254 |
| 10.0 | 51,000 | 100,800 | 0.506 |
| 50.0 | 252,000 | 99,900 | 2.523 |
| 100.0 | 505,000 | 100,200 | 5.040 |
Contributions to Chemical Purity Assessment and Impurity Identification in Synthetic Batches
The synthesis of complex molecules like Ticagrelor can lead to the formation of various impurities, including stereoisomers, by-products, and degradation products nih.gov. The presence of these impurities must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product. This compound is a critical tool in this process.
As a certified reference material, it allows for the accurate identification and quantification of this specific diastereomer as a potential impurity in batches of Ticagrelor. By comparing the chromatographic profile of a synthetic batch to the reference standard of this compound, analysts can confirm the presence or absence of this impurity and quantify its levels.
Furthermore, in the development of analytical methods for impurity profiling, having access to individual stereoisomer standards is essential for method validation and for establishing the specificity of the method. The identification and characterization of process-related impurities in Ticagrelor have been the subject of detailed studies, highlighting the importance of having well-characterized reference standards for each potential impurity nih.govresearchgate.netovid.com. The use of such standards is a regulatory requirement for the quality control of pharmaceutical substances synzeal.com.
The table below summarizes the key applications of this compound as a chemical research standard.
| Application Area | Specific Use | Key Benefit |
| Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard | High accuracy and precision in quantification |
| Chromatographic Separations | Retention Time Reference | Accurate peak identification of stereoisomers |
| Chromatographic Separations | Calibration Curve Generation | Robust and reliable quantification of related analytes |
| Chemical Purity Assessment | Impurity Identification and Quantification | Ensures the quality and safety of synthetic Ticagrelor |
Use in In Vitro Mechanistic Chemical Reaction Studies
This compound, a stable isotope-labeled stereoisomer of the P2Y12 receptor antagonist Ticagrelor, serves as a crucial standard in specialized chemical research. clearsynth.comscbt.comlgcstandards.com Its primary role in in vitro mechanistic studies is to help elucidate the complex pathways and kinetics of chemical transformations. By incorporating seven deuterium atoms, this compound allows researchers to probe the intricacies of reaction mechanisms that are otherwise invisible. simsonpharma.com The stability of the deuterium label ensures that it can be used to trace the fate of the molecule through various chemical steps without interfering with the underlying chemistry, making it an invaluable tool for detailed mechanistic analysis. synmr.in
Isotope Effect Studies in Chemical Transformations
The kinetic isotope effect (KIE) is a foundational concept in physical organic chemistry used to determine reaction mechanisms. researchgate.net It manifests as a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). acs.org The C-D bond is energetically stronger than the C-H bond due to a lower zero-point vibrational energy. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than the corresponding C-H bond cleavage. researchgate.net
As a research standard, this compound is specifically designed for use in such studies. Researchers can perform parallel in vitro experiments on the chemical degradation or transformation of both 1',2'-diepi-ent-Ticagrelor (the light isotopologue) and this compound (the heavy isotopologue). By precisely measuring the reaction rates of both compounds under identical conditions (e.g., forced degradation under oxidative, photolytic, or hydrolytic stress), the magnitude of the KIE can be calculated. nih.govnih.gov
A significant primary KIE (typically kH/kD > 2) provides strong evidence that a C-H bond at one of the deuterated positions is broken during the rate-limiting step of the transformation. researchgate.net Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that these bonds are not cleaved in the rate-determining step. This information is critical for mapping the energy profile of a reaction and identifying its key transition states.
Interactive Table: Illustrative Data from a Hypothetical KIE Study
The following table represents the type of data that would be generated in a comparative kinetic study to determine the isotope effect for a specific chemical transformation of Ticagrelor isomers.
| Isomer | Initial Concentration (μM) | Concentration after 60 min (μM) | Calculated Rate Constant (k, min⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 1',2'-diepi-ent-Ticagrelor (H) | 100 | 50.0 | 0.01155 | 6.05 |
| This compound (D) | 100 | 82.6 | 0.00191 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates how rate constants (k) for the protiated (H) and deuterated (D) compounds would be used to calculate the KIE.
Tracing Reaction Mechanisms Using Deuterium Labeling
Beyond kinetics, the deuterium atoms on this compound serve as inert labels, enabling researchers to trace the molecular skeleton through a sequence of reactions. This is particularly useful for identifying the products of degradation or metabolism and for understanding rearrangement reactions where atoms or functional groups migrate within the molecule. simsonpharma.comnih.gov
In a typical tracer study, this compound is subjected to specific chemical conditions, and the resulting product mixture is analyzed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. synmr.in
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated reactant and any products formed. Since the mass of deuterium (approx. 2.014 amu) is distinct from hydrogen (approx. 1.008 amu), any fragment of the original molecule that retains the deuterium label will have a correspondingly higher mass-to-charge (m/z) ratio. By analyzing the mass of the degradation products, researchers can determine which parts of the original molecule are retained in the final structures. nih.gov For example, if a degradation product has a mass consistent with the loss of the deuterated portion of the molecule, it pinpoints the site of chemical cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used for the unlabeled compound, ²H NMR can be used to directly observe the deuterium signals in the products, confirming their location. Comparing the NMR spectra of the starting material and the products allows for the precise assignment of where the deuterium labels reside in the new molecular structures.
These tracing techniques are indispensable for elucidating complex reaction pathways, such as those involved in the forced degradation studies of pharmaceuticals, where multiple products can be formed simultaneously. nih.govwalshmedicalmedia.com Using this compound as a standard provides unambiguous evidence of the molecular transformations occurring.
Q & A
Q. What kinetic isotope effects (KIEs) are observed with this compound in cytochrome P450-mediated metabolism, and how do these impact pharmacokinetic modeling?
- Methodological Answer : Conduct microsomal assays with human liver microsomes (HLMs) and LC-MS/MS to track metabolite formation. Calculate KIEs using . Advanced modeling (e.g., physiologically based pharmacokinetic (PBPK) software) integrates KIE data to predict in vivo clearance disparities between deuterated and non-deuterated forms .
Q. What strategies resolve enantiomeric impurities in this compound synthesis, and how are these impurities quantified?
- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate enantiomers via HPLC. Impurity quantification requires calibration curves with spiked standards. Dynamic kinetic resolution (DKR) during synthesis minimizes epimerization. Advanced circular dichroism (CD) spectroscopy confirms configurational stability .
Q. How can researchers reconcile contradictory data on deuterium’s impact on this compound’s binding affinity to P2Y₁₂ receptors?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized buffer conditions (pH 7.4, 37°C). Control for batch-to-batch variability in receptor preparations. Meta-analysis of published data using random-effects models accounts for inter-study heterogeneity .
Data Analysis & Experimental Design
Q. What statistical approaches are optimal for analyzing dose-response relationships in studies using this compound as a deuterated internal standard?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic curve) fits dose-response data. Weighted least squares correct for heteroscedasticity in LC-MS signals. Use Akaike’s information criterion (AIC) to compare models. Cross-validate with bootstrap resampling .
Q. How should researchers design cross-species comparative studies to assess interspecific variability in this compound metabolism?
- Methodological Answer : Select species with divergent CYP450 isoforms (e.g., rat vs. humanized mouse models). Apply stable isotope tracer kinetics and compartmental modeling. Adjust for allometric scaling of metabolic rates. Pilot studies determine sample sizes for adequate power (α = 0.05, β = 0.2) .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility when sharing synthetic protocols for this compound across labs?
Q. How can researchers mitigate bias in preclinical studies evaluating this compound’s antiplatelet efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
